Oditrasertib - 2252271-93-3

Oditrasertib

Catalog Number: EVT-10987952
CAS Number: 2252271-93-3
Molecular Formula: C14H15F2N3O2
Molecular Weight: 295.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oditrasertib is classified as a kinase inhibitor, specifically targeting the RIPK1 enzyme. It is part of a broader category of compounds being explored for their roles in modulating cellular signaling pathways involved in inflammatory responses and cell death mechanisms. The compound has been synthesized and characterized by various pharmaceutical companies, including Denali Therapeutics and Sanofi, which have collaborated on its development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oditrasertib involves several chemical reactions aimed at constructing its unique molecular framework. While specific synthetic routes are proprietary, general methodologies for synthesizing similar kinase inhibitors typically include:

  • Stepwise synthesis: This involves the sequential addition of functional groups to a core structure.
  • Use of coupling reactions: These are essential for forming peptide or amide bonds when constructing complex molecules.
  • Purification techniques: High-performance liquid chromatography is commonly employed to purify the final product and remove any impurities or unreacted starting materials.

The synthesis process must adhere to stringent quality control measures to ensure the compound's efficacy and safety for clinical use.

Molecular Structure Analysis

Structure and Data

Oditrasertib's molecular structure can be described with the following characteristics:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Features: The compound contains a sulfonamide group, which is crucial for its biological activity, along with various aromatic rings that contribute to its binding affinity to the target enzyme.

The three-dimensional conformation of Oditrasertib allows it to effectively interact with the active site of RIPK1, inhibiting its enzymatic activity.

Chemical Reactions Analysis

Reactions and Technical Details

Oditrasertib undergoes specific chemical reactions that are crucial for its function as a kinase inhibitor. The primary reaction of interest involves the binding of Oditrasertib to the ATP-binding site of RIPK1, which prevents the phosphorylation of downstream substrates. This inhibition can lead to:

  • Reduced cell death: By blocking RIPK1 activity, Oditrasertib may prevent apoptosis in neuronal cells.
  • Decreased inflammatory responses: The compound's action on RIPK1 can modulate inflammatory pathways, potentially alleviating symptoms in conditions like multiple sclerosis.
Mechanism of Action

Process and Data

The mechanism of action for Oditrasertib primarily revolves around its ability to inhibit RIPK1 activity. By binding to this kinase, Oditrasertib disrupts the signaling cascades that lead to cell death and inflammation. Key points include:

  • Inhibition of necroptosis: By blocking RIPK1, Oditrasertib prevents necroptosis, a form of programmed cell death linked to inflammation.
  • Modulation of immune responses: The inhibition may also alter the activation state of immune cells, leading to reduced inflammatory cytokine production.

Clinical studies have aimed to quantify these effects in patients with neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oditrasertib exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is essential for understanding its handling during synthesis.

These properties are critical for formulating Oditrasertib into a suitable dosage form for clinical trials.

Applications

Scientific Uses

Oditrasertib has been primarily investigated for its potential applications in treating multiple sclerosis due to its mechanism involving RIPK1 inhibition. Other possible applications include:

  • Neurodegenerative diseases: Beyond multiple sclerosis, there may be therapeutic potential in other conditions characterized by inflammation and neuronal damage.
  • Cancer therapy: As RIPK1 is involved in various cancer-related pathways, there may be exploratory studies assessing Oditrasertib's efficacy against certain tumors.

Research continues into expanding the therapeutic landscape for this promising compound.

Introduction to RIPK1 as a Therapeutic Target in Neuroinflammation

Receptor-Interacting Protein Kinase 1 Signaling Pathways in Regulated Cell Death

Receptor-Interacting Protein Kinase 1 occupies a critical nodal position in cellular stress response pathways, acting as a key mediator of necroptosis, apoptosis, and inflammatory signaling. Its activation occurs through autophosphorylation within the kinase domain, triggered by upstream signals from death receptors (e.g., Tumor Necrosis Factor Receptor 1), pathogen recognition receptors, and intracellular danger signals. This activation initiates distinct signaling cascades:

  • Necroptosis Induction: Upon caspase-8 inhibition, Receptor-Interacting Protein Kinase 1 phosphorylates Receptor-Interacting Protein Kinase 3, forming the necrosome complex that activates mixed lineage kinase domain-like pseudokinase. This leads to plasma membrane rupture and release of damage-associated molecular patterns, driving inflammation [9].
  • Apoptosis Regulation: Receptor-Interacting Protein Kinase 1 scaffolds apoptosis-inducing complexes through its intermediate domain, facilitating caspase-8 activation and apoptotic cell death [9].
  • Nuclear Factor kappa B Activation: In survival-promoting mode, Receptor-Interacting Protein Kinase 1 polyubiquitination enables scaffolding of Nuclear Factor kappa B essential modulator-dependent complexes that activate Nuclear Factor kappa B transcription factors, inducing pro-survival and inflammatory genes [9].

Table 1: Key Functional Domains of Receptor-Interacting Protein Kinase 1

DomainFunctionSignaling Outcome
Kinase DomainCatalytic activity; autophosphorylationNecroptosis execution
Intermediate DomainScaffolding functionApoptosis initiation
Death DomainProtein-protein interactionsDeath receptor engagement
RIP Homotypic Interaction MotifUbiquitination siteSurvival signaling via Nuclear Factor kappa B

The delicate balance between these signaling outcomes depends on post-translational modifications (especially ubiquitination status), cellular context, and interaction partners. Dysregulation shifts this equilibrium toward pathological inflammation and cell death—a hallmark of neurodegenerative conditions [9].

Role of Receptor-Interacting Protein Kinase 1 in Neurodegenerative and Autoimmune Pathologies

Aberrant Receptor-Interacting Protein Kinase 1 activation contributes to neuroinflammation and neuronal loss across multiple sclerosis, amyotrophic lateral sclerosis, Alzheimer disease, and Parkinson disease through several interconnected mechanisms:

  • Microglial Activation: In the central nervous system, Receptor-Interacting Protein Kinase 1 promotes pro-inflammatory microglial polarization and cytokine production (e.g., Interleukin 1 beta, Interleukin 6, Tumor Necrosis Factor alpha), creating a neurotoxic microenvironment. In multiple sclerosis, microglial Receptor-Interacting Protein Kinase 1 activation correlates with active demyelination and axonal damage [1] [9].
  • Axonal Degeneration: Receptor-Interacting Protein Kinase 1 activation within neurons triggers axonal degeneration through dual mechanisms: direct activation of necroptotic pathways and potentiation of Wallerian degeneration. Elevated phosphorylated Receptor-Interacting Protein Kinase 1 levels appear in dystrophic axons within multiple sclerosis lesions and amyotrophic lateral sclerosis spinal cord [1] [7].
  • Blood-Brain Barrier Disruption: Receptor-Interacting Protein Kinase 1 signaling in endothelial cells increases blood-brain barrier permeability by disrupting tight junctions, facilitating immune cell infiltration into the central nervous system parenchyma—a critical step in multiple sclerosis pathogenesis [9].
  • Autoimmune Modulation: In peripheral immune cells, Receptor-Interacting Protein Kinase 1 promotes T helper 17 cell differentiation and macrophage inflammatory responses, contributing to autoimmune pathology in multiple sclerosis and inflammatory bowel diseases [9].

Post-mortem analyses reveal increased Receptor-Interacting Protein Kinase 1 expression and phosphorylation in central nervous system lesions of multiple sclerosis patients, particularly in active demyelinating lesions and chronically inflamed microglia. Similarly, in amyotrophic lateral sclerosis, Receptor-Interacting Protein Kinase 1 activation markers correlate with disease progression in animal models and patient-derived cells [1] [9].

Rationale for Central Nervous System-Targeted Receptor-Interacting Protein Kinase 1 Inhibition

The development of central nervous system-penetrant Receptor-Interacting Protein Kinase 1 inhibitors addresses critical limitations of peripherally restricted compounds for neurodegenerative disorders:

  • Target Engagement Requirement: Receptor-Interacting Protein Kinase 1-driven neuroinflammation and neurodegeneration originate primarily within the central nervous system compartment. Microglia, astrocytes, and neurons express Receptor-Interacting Protein Kinase 1 and contribute to pathology, necessitating direct target engagement [1] [4].
  • Blood-Brain Barrier Considerations: Peripherally restricted inhibitors show limited efficacy against central nervous system pathologies due to negligible brain penetration. Oditrasertib (development codes SAR443820, DNL788) was specifically engineered with physicochemical properties enabling blood-brain barrier penetration, achieving pharmacologically relevant concentrations in brain tissue [1] [4].
  • Biomarker Evidence: Elevated neurofilament light chain—a biomarker of axonal injury in cerebrospinal fluid and serum—correlates with Receptor-Interacting Protein Kinase 1 activation in neurodegenerative diseases. Central nervous system-targeted inhibition aims to reduce neurofilament light chain levels by protecting neurons and axons [1] [3] [5].
  • Disease-Modifying Potential: Unlike symptomatic therapies, central nervous system-penetrant Receptor-Interacting Protein Kinase 1 inhibitors target core neurodegenerative mechanisms: neuroinflammation, neuronal death, and axonal loss. This approach represents a potential disease-modifying strategy for conditions with limited treatment options [1] [9].

Table 2: Comparison of Receptor-Interacting Protein Kinase 1 Inhibitor Profiles

PropertyOditrasertibEclitasertib (SAR443122)Peripherally Restricted Inhibitors
Blood-Brain Barrier PenetrationHighMinimalMinimal
Primary Therapeutic TargetCentral nervous system pathologiesPeripheral autoimmune conditionsPeripheral autoimmune conditions
Catalytic IC501.6–3.16 nMSimilar rangeVariable
Development StatusDiscontinuedActive (ulcerative colitis trials)Variable

Oditrasertib emerged as a leading brain-penetrant candidate with reversible inhibition kinetics and high selectivity for Receptor-Interacting Protein Kinase 1 over structurally related kinases. Its molecular structure incorporates hydrogen bond acceptors and moderate lipophilicity (calculated partition coefficient ~2.5) to facilitate blood-brain barrier transit via passive diffusion while avoiding efflux transporter substrates [4] [6]. Biochemical profiling demonstrated 50% inhibitory concentration values of 3.16 nM in human peripheral blood mononuclear cells and 1.6 nM in induced pluripotent stem cell-derived microglia, confirming potent target engagement in disease-relevant cell types [4].

Properties

CAS Number

2252271-93-3

Product Name

Oditrasertib

IUPAC Name

4-(3,3-difluoro-2,2-dimethylpropanoyl)-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-9-carbonitrile

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

InChI

InChI=1S/C14H15F2N3O2/c1-14(2,12(15)16)13(20)19-3-4-21-11-9(5-17)6-18-7-10(11)8-19/h6-7,12H,3-4,8H2,1-2H3

InChI Key

CSCLQCHKUAMZOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)F)C(=O)N1CCOC2=C(C=NC=C2C1)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.